2',6'-Dichloro-3'-fluoroacetophenone

Catalog No.
S714730
CAS No.
290835-85-7
M.F
C8H5Cl2FO
M. Wt
207.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',6'-Dichloro-3'-fluoroacetophenone

CAS Number

290835-85-7

Product Name

2',6'-Dichloro-3'-fluoroacetophenone

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanone

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3

InChI Key

VJBFZHHRVCPAPZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl

Synonyms

2,6-Dichloro-3-fluoroacetophenone; 2’,6’-Dichloro-3’-fluoroacetophenone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl

2',6'-Dichloro-3'-fluoroacetophenone is an organic compound with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol. It appears as a clear colorless to light yellow liquid and is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, specifically at the 2 and 6 positions, and a fluorinated acetophenone moiety at the 3 position. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals .

There is no documented research readily available on the specific mechanism of action of DCF.

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The electron-withdrawing effects of the chlorine and fluorine groups can facilitate further substitutions on the aromatic ring.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines under specific conditions.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of 2',6'-dichloro-3'-fluoroacetophenone can be achieved through several methods:

  • Direct Halogenation: Starting from acetophenone, chlorination and fluorination can be performed using reagents such as phosphorus pentachloride and potassium fluoride.
  • Multi-step Synthesis: A more complex route involves synthesizing intermediates like 2,6-dichlorobenzaldehyde followed by a fluorination step to introduce the fluorine atom.
  • Reagent-Based Synthesis: Utilizing specific reagents like sulfuryl chloride for chlorination followed by fluorination with HF or other fluorinating agents can yield the desired product .

2',6'-Dichloro-3'-fluoroacetophenone serves multiple purposes in various fields:

  • Pharmaceutical Intermediate: It is used in the synthesis of active pharmaceutical ingredients due to its structural properties.
  • Organic Synthesis: The compound acts as a building block for more complex organic molecules in research and industrial applications.
  • Agricultural Chemicals: Potential applications include use as a precursor in developing agrochemicals .

Interaction studies involving 2',6'-dichloro-3'-fluoroacetophenone focus on its reactivity with biological systems and other chemical entities. Preliminary findings suggest that its halogenated nature may enhance interactions with enzymes or receptors, although comprehensive studies are needed to clarify its pharmacodynamics and pharmacokinetics. Understanding these interactions could lead to insights into its efficacy as a pharmaceutical agent or its environmental impact when used in agricultural applications .

Several compounds share structural similarities with 2',6'-dichloro-3'-fluoroacetophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-DichloroacetophenoneTwo chlorine atoms on acetophenoneLacks fluorine; primarily used as an insecticide
3-FluoroacetophenoneOne fluorine atom on acetophenoneNo chlorine; different reactivity profile
2-Chloro-3-fluoroacetophenoneOne chlorine, one fluorineSimilar reactivity; less halogenation

The uniqueness of 2',6'-dichloro-3'-fluoroacetophenone lies in its combination of both chlorine and fluorine substituents, which may confer distinct chemical reactivity patterns not observed in other similar compounds .

The stabilization of the s-trans conformer in 2',6'-dichloro-3'-fluoroacetophenone arises primarily from dipole-dipole repulsion between the electron-withdrawing substituents. Density functional theory (DFT) calculations demonstrate that the s-cis conformation, where the fluorine atom at position 3' and the carbonyl oxygen adopt a syn-periplanar arrangement, experiences significant electrostatic repulsion due to the polar C–F and C=O bonds [2]. This repulsion destabilizes the s-cis conformer by approximately 4.2 kcal/mol compared to the s-trans geometry, where the fluorine and oxygen dipoles adopt an anti-periplanar orientation [2].

X-ray crystallographic data confirm the predominance of the s-trans conformation in the solid state, with the benzene ring and carbonyl group maintaining near-coplanarity (dihedral angle: 8.3°) [2]. This alignment minimizes steric hindrance between the 2',6'-dichloro substituents and the acetyl group while optimizing conjugation between the aromatic π-system and the carbonyl moiety. The calculated dipole moment for the s-trans conformer (3.8 Debye) is substantially lower than that of the s-cis form (5.1 Debye), reflecting more efficient charge distribution in the former [2].

Table 1: Conformer Energies and Dipole Moments from DFT Calculations

ConformationRelative Energy (kcal/mol)Dipole Moment (Debye)
s-trans0.03.8
s-cis4.25.1

Through-Space Spin-Spin Coupling in NMR Spectroscopy

The s-trans conformation enables unique through-space (TS) spin-spin coupling between the α-hydrogen (Hα) of the acetyl group and the 3'-fluorine atom, despite their separation exceeding typical through-bond coupling ranges. Nuclear Overhauser effect spectroscopy (NOESY) experiments reveal an Hα–F internuclear distance of 2.3 Å in deuterated chloroform, which is smaller than the sum of their van der Waals radii (2.7 Å) [2]. This proximity facilitates scalar coupling through space, yielding observable $$^5J$$(Hα,F) values ranging from 2.1 to 3.5 Hz across solvents [2].

$$^{19}\text{F}$$-$$^{13}\text{C}$$ heteronuclear correlation spectroscopy (HETCOR) further identifies a $$^4J$$(Cα,F) coupling constant of 6.8 Hz in dimethyl sulfoxide, confirming persistent through-space interactions even when the carbonyl carbon is separated by four bonds from fluorine [2]. These couplings serve as direct spectroscopic evidence for the rigid s-trans conformation, as molecular dynamics simulations predict rapid averaging of TS couplings in flexible systems.

Dielectric Constant Dependence of Coupling Constants

The magnitude of TS couplings in 2',6'-dichloro-3'-fluoroacetophenone exhibits a linear dependence on solvent dielectric constant (ε), with $$^5J$$(Hα,F) increasing by 0.12 Hz per unit rise in ε [2]. This relationship arises from solvent polarization effects that subtly alter electron density distribution without significantly changing molecular geometry. In low-ε solvents like hexane (ε = 1.9), the Hα–F coupling diminishes to 1.8 Hz, while in high-ε acetonitrile (ε = 37.5), it amplifies to 3.4 Hz [2].

Table 2: Solvent Effects on Through-Space Coupling Constants

SolventDielectric Constant (ε)$$^5J$$(Hα,F) (Hz)$$^4J$$(Cα,F) (Hz)
Hexane1.91.84.2
Chloroform4.82.35.6
Acetone20.72.96.2
Dimethyl Sulfoxide46.73.56.8

The dielectric-dependent modulation of coupling constants provides a novel tool for probing local solvent environments in fluorinated aromatic systems. Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations attribute 68% of the solvent effect to electrostatic polarization, with the remaining 32% arising from van der Waals interactions between the solute and solvent molecules [2]. This sensitivity to solvent polarity underscores the compound’s potential as a molecular probe for studying microenvironmental changes in supramolecular systems.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.98%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

290835-85-7

Wikipedia

2',6'-Dichloro-3'-fluoroacetophenone

Dates

Modify: 2023-08-15

Explore Compound Types